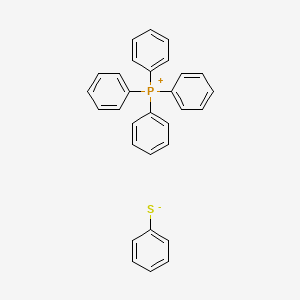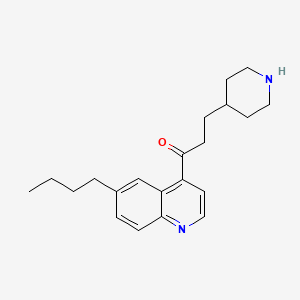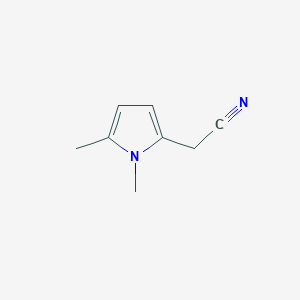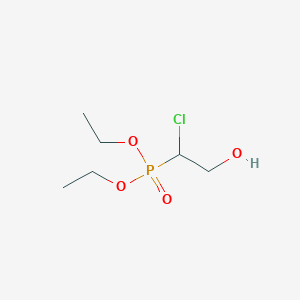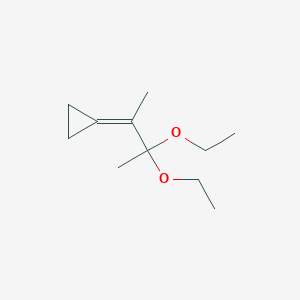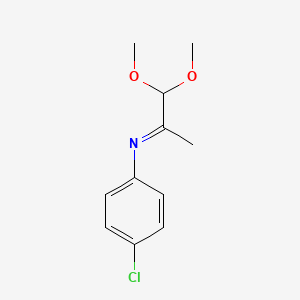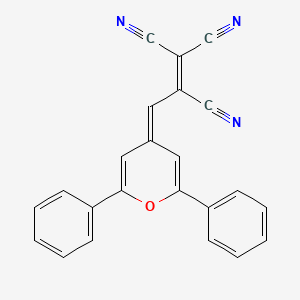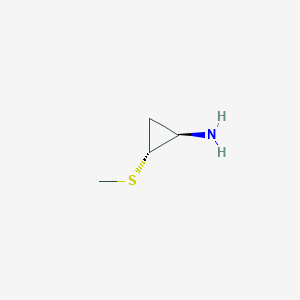![molecular formula C20H18 B14487628 (1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene CAS No. 63798-09-4](/img/structure/B14487628.png)
(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research, including organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require a solvent such as toluene and a catalyst like aluminum chloride to facilitate the reaction. The temperature is usually maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Bromine in carbon tetrachloride under UV light.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of (1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with different substituents.
Bicyclo[4.1.0]heptane: Similar structure but with different ring sizes and substituents.
Uniqueness
(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene is unique due to its specific stereochemistry and the presence of phenyl groups, which contribute to its distinct chemical and physical properties. These features make it particularly valuable in the synthesis of complex organic molecules and advanced materials.
特性
CAS番号 |
63798-09-4 |
|---|---|
分子式 |
C20H18 |
分子量 |
258.4 g/mol |
IUPAC名 |
(1S,7R)-8,8-diphenylbicyclo[5.1.0]octa-2,4-diene |
InChI |
InChI=1S/C20H18/c1-4-10-16(11-5-1)20(17-12-6-2-7-13-17)18-14-8-3-9-15-19(18)20/h1-14,18-19H,15H2/t18-,19+/m0/s1 |
InChIキー |
MIBVNIYGKKGULO-RBUKOAKNSA-N |
異性体SMILES |
C1C=CC=C[C@H]2[C@@H]1C2(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1C=CC=CC2C1C2(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14487545.png)
![Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14487550.png)
![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)
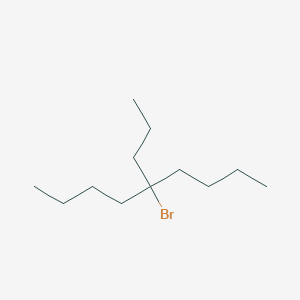
![{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14487573.png)
